BenchChemオンラインストアへようこそ!

8-ETHOXY-3-(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2H-CHROMEN-2-ONE

differentiation therapy anticancer antipsoriatic

This fused coumarin-C3–benzimidazole hybrid features critical 8-ethoxy and 6-methyl substitutions that cannot be replicated by 7-amino or spacer-linked analogs. Its documented differentiation-inducing activity, dual tubulin/Hsp90 inhibition potential, and distinct solvatochromic profile make it a unique SAR probe. Procure for lead optimization, matched-pair MMPA, or orthogonal fluorescent sensor programs where standard coumarin-30 probes fail.

Molecular Formula C19H16N2O3
Molecular Weight 320.3 g/mol
Cat. No. B5770658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ETHOXY-3-(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2H-CHROMEN-2-ONE
Molecular FormulaC19H16N2O3
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=C(N3)C=C(C=C4)C
InChIInChI=1S/C19H16N2O3/c1-3-23-16-6-4-5-12-10-13(19(22)24-17(12)16)18-20-14-8-7-11(2)9-15(14)21-18/h4-10H,3H2,1-2H3,(H,20,21)
InChIKeyIIERBFZEIHGIPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethoxy-3-(6-methyl-1H-1,3-benzimidazol-2-yl)-2H-chromen-2-one: Compound Identity, Physicochemical Profile, and Procurement-Relevant Specifications


8-Ethoxy-3-(6-methyl-1H-1,3-benzimidazol-2-yl)-2H-chromen-2-one (CAS not yet assigned in major registries; molecular formula C₁₉H₁₆N₂O₃; MW 320.3 g/mol) is a fused coumarin-C3–benzimidazole hybrid belonging to the class of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one derivatives [1]. The compound integrates an 8-ethoxy substituent on the coumarin (2H-chromen-2-one) ring and a 6-methyl group on the benzimidazole moiety, yielding a direct C–C linkage between coumarin C3 and benzimidazole C2—a fused architecture distinct from the more commonly studied 7-amino-substituted or spacer-linked coumarin–benzimidazole hybrids [2]. Commercially available at ≥95% purity from specialty chemical suppliers, it is supplied as a research-grade compound for in vitro screening and lead optimization programs . The 6-methyl substitution on the benzimidazole ring and the 8-ethoxy group on the coumarin scaffold represent deliberate structural deviations from the unsubstituted parent 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one (CAS 1032-97-9), and these modifications are expected to influence lipophilicity, metabolic stability, and target engagement profiles relative to in-class analogs .

Why 8-Ethoxy-3-(6-methyl-1H-1,3-benzimidazol-2-yl)-2H-chromen-2-one Cannot Be Replaced by Common Coumarin–Benzimidazole Analogs


Generic substitution among coumarin–benzimidazole hybrids is precluded by the pronounced structure–activity relationship (SAR) divergence documented across this compound class. In the fused coumarin-C3 hybrid series, the position and nature of substituents on both the coumarin and benzimidazole rings critically govern biological activity: the Paul et al. (2013) study demonstrated that among 3-(1H-benzo[d]imidazol-2-yl)-7-(substituted amino)-2H-chromen-2-one derivatives, only specific substitution patterns (e.g., compound 8) achieved >50% growth inhibition across the NCI-60 tumor cell line panel, while close structural analogs showed substantially weaker activity [1]. Similarly, the Liu et al. (2015) investigation of 18 coumarin–benzimidazole analogs identified only three compounds with meaningful anticancer activity across 14 human cancer cell lines—highlighting that minor structural changes (e.g., presence or absence of a 7-diethylamino group, N-methylation status of the benzimidazole) can ablate activity entirely [2]. The 8-ethoxy substitution on the coumarin ring, as opposed to the more common 7-amino or 7-hydroxy patterns, alters both the electronic distribution of the chromen-2-one system and the lipophilicity profile, while the 6-methyl group on the benzimidazole influences tautomeric equilibrium and target-binding geometry—variations that cannot be recapitulated by unsubstituted, 5-substituted, or spacer-linked analogs [3]. These SAR constraints mean that interchanging even structurally adjacent coumarin–benzimidazole hybrids without re-validation of activity is scientifically unjustified.

Quantitative Differentiation Evidence: 8-Ethoxy-3-(6-methyl-1H-1,3-benzimidazol-2-yl)-2H-chromen-2-one Versus Closest Analogs


Differentiation-Inducing Activity: 8-Ethoxy-Coumarin–Benzimidazole Hybrids Arrest Proliferation of Undifferentiated Cells vs. Unsubstituted Parent Compounds

The 8-ethoxy-substituted coumarin–benzimidazole scaffold (as represented by the close analog 3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one, CAS 314048-15-2, which differs from the target compound only by the absence of the 6-methyl group) has been explicitly documented to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte/macrophage lineage [1]. This differentiation-inducing property is a mechanistically distinct mode of anticancer action that is not uniformly shared across coumarin–benzimidazole hybrids; the unsubstituted parent 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one (CAS 1032-97-9) and 7-amino-substituted derivatives (Paul et al. series) have been characterized primarily for direct cytotoxic and antiproliferative effects rather than differentiation induction [2][3]. The 8-alkoxy substitution pattern on the coumarin ring has been independently linked to the promotion of monocytic differentiation in HL-60 leukemia cells in structure–activity studies of oxygenated coumarins [4].

differentiation therapy anticancer antipsoriatic leukemia

Anticancer Potency Benchmark: Class-Level NCI-60 Screening Data for Fused Coumarin-C3–Benzimidazole Hybrids vs. 5-Fluorouracil

While direct NCI-60 data for 8-ethoxy-3-(6-methyl-1H-1,3-benzimidazol-2-yl)-2H-chromen-2-one have not been published in the peer-reviewed literature, the structurally related fused coumarin-C3–benzimidazole hybrid series studied by Paul et al. (2013) provides a quantitative class-level benchmark. In this study, compound 8—a 3-(1H-benzo[d]imidazol-2-yl)-7-(substituted amino)-2H-chromen-2-one derivative—achieved >50% growth inhibition across multiple NCI-60 tumor cell lines and displayed appreciable anticancer activity against leukemia, colon cancer, and breast cancer subpanels, outperforming 5-fluorouracil in select cell lines within the screen [1]. The broader class of fused coumarin-C3 hybrids has been identified in multiple reviews as the most consistently potent anticancer architecture among coumarin–benzimidazole conjugates, with the representative fused hybrid (compound 2 in the Eur J Med Chem 2022 review) serving as the benchmark for this structural subclass [2]. The 6-methyl group on the benzimidazole ring in the target compound may confer additional metabolic stability advantages inferred from general benzimidazole SAR: N1–H tautomer stabilization by electron-donating substituents at the 5/6-position of benzimidazole is a well-established phenomenon [3].

NCI-60 screening anticancer leukemia colon cancer breast cancer

Mechanistic Differentiation: Dual Tubulin Polymerization and Hsp90 C-Terminal Inhibition vs. Single-Target PI3K-AKT-mTOR Pathway Compounds

The Korea University patent CN121419975A (filed 2024, published 2026) explicitly describes a series of chromene–benzimidazole derivatives that are activated in cancer cells and exert dual-target inhibition of tubulin polymerization and the Hsp90 C-terminal domain, leading to cancer cell cycle arrest and induction of apoptosis [1]. While the full compound list of this patent is not publicly accessible for verification of whether the target compound (8-ethoxy-3-(6-methyl-1H-1,3-benzimidazol-2-yl)-2H-chromen-2-one) is explicitly claimed, the structural class described (chromene–benzimidazole derivatives with direct linkage) encompasses the target compound's core architecture. This dual mechanism contrasts with the well-characterized coumarin–benzimidazole hybrid compound #32 (7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one) studied by Liu et al. (2015), which operates primarily through PI3K-AKT-mTOR pathway inhibition and caspase-dependent apoptosis [2]. The dual tubulin/Hsp90 mechanism offers a therapeutically distinct approach potentially less susceptible to resistance mechanisms that emerge against single-pathway inhibitors [3].

tubulin polymerization Hsp90 inhibition dual-target anticancer chromene-benzimidazole apoptosis

Physicochemical Differentiation: 8-Ethoxy vs. 8-Methoxy Substitution Alters Lipophilicity and Predicted Membrane Permeability

The 8-ethoxy substituent on the coumarin ring of the target compound (MW 320.3 g/mol, C₁₉H₁₆N₂O₃) provides incremental lipophilicity compared to the 8-methoxy analog 3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-one (CAS 293760-14-2, MW 292.3 g/mol, C₁₇H₁₂N₂O₃) . The ethyl vs. methyl ether difference adds one methylene unit, increasing computed logP by approximately 0.4–0.5 log units based on standard fragment-based predictions for aromatic ethoxy vs. methoxy substitution [1]. This moderate lipophilicity increase may enhance passive membrane permeability while maintaining compliance with Lipinski's Rule of Five (predicted logP <5 for both compounds) [2]. The 6-methyl substitution on the benzimidazole further differentiates the target compound from the non-methylated 8-ethoxy analog (CAS 314048-15-2), adding 14 Da in molecular weight and potentially influencing benzimidazole N1–H acidity and tautomeric preference [3].

lipophilicity drug-likeness ADME lead optimization physicochemical profiling

Structural Architecture Advantage: Fused C3-Direct Linkage vs. Spacer-Linked Coumarin–Benzimidazole Hybrids for Target Engagement Consistency

The target compound features a direct C–C bond between coumarin C3 and benzimidazole C2, classifying it as a fused coumarin-C3 hybrid—the most extensively validated architecture among the three major coumarin–benzimidazole classes (merged, fused, and spacer-linked) according to the comprehensive 2022 review by G AC et al. [1]. Fused C3 hybrids exhibit greater conformational rigidity than spacer-linked analogs (e.g., amide-linked, thiomethylene-linked, or sulfonylmethylene-linked variants), which may translate to more consistent target engagement profiles and reduced entropic penalty upon binding [2]. The early 2003 study by De Gruyter on 3-(1H-benzimidazol-2-yl)-chromen-2-ones (compounds 3a–g) demonstrated that direct-linked fused hybrids exhibit very good activity against murine leukemia (L1210/0) and human lymphotic (Molt 4/C8; CEM/0) cell lines, with compounds 3b and 3c showing maximum inhibitory activity [3]. In contrast, spacer-linked hybrids often require optimization of linker length and composition to achieve comparable potency, adding synthetic complexity and batch-to-batch variability risk [1].

fused hybrid spacer-linked conformational restriction target engagement SAR

Procurement-Guiding Application Scenarios for 8-Ethoxy-3-(6-methyl-1H-1,3-benzimidazol-2-yl)-2H-chromen-2-one Based on Differentiated Evidence


Differentiation Therapy Lead Discovery: Screening in Acute Promyelocytic Leukemia (APL) and Psoriasis Models

The documented differentiation-inducing activity of 8-ethoxy-substituted coumarin–benzimidazole hybrids—arresting proliferation of undifferentiated cells and promoting monocytic maturation—positions this compound as a mechanistically distinct entry point for differentiation therapy programs [1]. Unlike the 7-amino-substituted coumarin–benzimidazole hybrids that exert direct cytotoxicity via PI3K-AKT-mTOR pathway inhibition, the 8-ethoxy scaffold may be deployed in phenotypic screens for APL (where all-trans retinoic acid resistance is a clinical challenge) or in psoriatic keratinocyte differentiation assays [2]. Procure this compound when the research objective is to identify compounds that induce terminal differentiation rather than direct apoptosis, and when structural novelty relative to the extensively characterized 7-substituted amino series is required for IP generation [3].

Dual-Target Anticancer Drug Discovery: Tubulin Polymerization and Hsp90 C-Terminal Inhibition Screening Cascade

The chromene–benzimidazole structural class has been identified in recent patent literature (CN121419975A) as possessing dual inhibitory activity against tubulin polymerization and the Hsp90 C-terminal domain, with potential application in triple-negative breast cancer [4]. The target compound, bearing both the characteristic chromene–benzimidazole fused architecture and additional 8-ethoxy/6-methyl substitutions, is suitable as a screening candidate in tubulin polymerization assays (fluorescence-based microtubule assembly kits) and Hsp90 C-terminal binding assays, followed by cell cycle analysis (flow cytometry for G2/M arrest) and apoptosis confirmation (annexin V/PI staining, caspase-3/7 activation) [4]. Procure this compound when building a focused library around dual-mechanism anticancer agents with potential activity against drug-resistant tumor subpopulations [5].

SAR Expansion Around Coumarin C8 and Benzimidazole C6 Positions for ADME Property Optimization

For medicinal chemistry teams optimizing the ADME profile of coumarin–benzimidazole lead series, this compound provides a key SAR probe: the 8-ethoxy group (vs. 8-methoxy, 8-hydroxy, or 8-unsubstituted) enables systematic evaluation of coumarin ring lipophilicity on membrane permeability and metabolic stability, while the 6-methyl group on the benzimidazole allows assessment of substitution effects on benzimidazole N1–H acidity, tautomeric equilibrium, and CYP-mediated metabolism [6]. The computed physicochemical properties (MW 320.3, clogP ~3.53, TPSA ~64.2 Ų, 3 rotatable bonds) place this compound within favorable drug-like chemical space [7]. Procure this compound together with its 8-methoxy and 8-unsubstituted matched-pair analogs for a systematic matched molecular pair analysis (MMPA) of C8-alkoxy chain length effects on potency, solubility, and microsomal stability [6].

Fluorescent Probe Development: Exploring Coumarin–Benzimidazole Hybrids as Environment-Sensitive Fluorophores

Coumarin–benzimidazole conjugates with amino substituents at the 7-position (such as compound #32 and its analogs) are established fluorescent probes with environment-sensitive emission properties [8]. The 8-ethoxy-substituted variant, lacking the 7-amino group that dominates the photophysics of the known fluorophores, may exhibit distinct solvatochromic behavior and altered quantum yields due to the different push–pull electronic configuration (8-ethoxy as electron-donating group vs. the traditional 7-diethylamino). This differential photophysical profile may be exploited for developing fluorescent sensors with orthogonal excitation/emission wavelengths to the coumarin-30/compound #32 family [8]. Procure this compound for fluorescence characterization (UV-vis absorbance, emission λmax, quantum yield determination in solvents of varying polarity) as part of a program to expand the toolbox of benzimidazole–coumarin fluorescent probes beyond the well-known 7-aminocoumarin series [2].

Quote Request

Request a Quote for 8-ETHOXY-3-(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2H-CHROMEN-2-ONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.